{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide
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Overview
Description
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclopentyl ring substituted with a 4-chlorophenyl group and a methylamine group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the cyclopentyl ring with a 4-chlorophenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the methylamine group:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Purification steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation products may include ketones, aldehydes, or carboxylic acids.
Reduction: Reduction products may include amines, alcohols, or hydrocarbons.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of {[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {[1-(4-Bromophenyl)cyclopentyl]methyl}amine hydrobromide
- {[1-(4-Fluorophenyl)cyclopentyl]methyl}amine hydrobromide
- {[1-(4-Methylphenyl)cyclopentyl]methyl}amine hydrobromide
Uniqueness
{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different substituents, such as bromine, fluorine, or methyl groups. The unique properties of the 4-chlorophenyl group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.BrH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCCTYJGGAABKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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